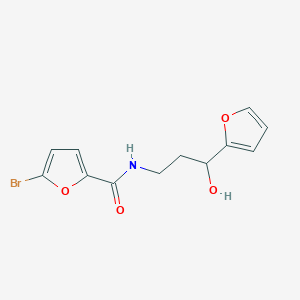
3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one, also known as HMPA, is a polar aprotic solvent that is commonly used in organic chemistry. It is a colorless, hygroscopic liquid that has a strong affinity for polar compounds. HMPA has a wide range of applications in scientific research, particularly in the fields of organic synthesis and biochemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one is involved in the synthesis of new compounds. For example, Dieterich et al. (1973) describe its use in the synthesis of 3,5-dialkylpyridines from petrochemical products, demonstrating its role as a precursor in organic synthesis (Dieterich, Reiff, Ziemann, & Braden, 1973).
- Schuchmann, Wagner, and von Sonntag (1986) explored the reactions of hydroxymethyl radicals with 1,3-dimethyluracil and 1,3-dimethylthymine, providing insights into the reactivity of hydroxymethyl-substituted compounds (Schuchmann, Wagner, & von Sonntag, 1986).
Catalytic Applications
- Cui Yan-fang (2008) reports on the use of a derivative of this compound as an organocatalyst for asymmetric Michael addition, highlighting its utility in catalysis (Cui Yan-fang, 2008).
Structural Analysis and Molecular Properties
- Burgess et al. (1998) conducted structural analysis of N-aryl-substituted 3-hydroxypyridin-4-ones, providing insights into the molecular structures and properties of similar hydroxymethyl compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Bioconjugates and Antioxidant Activity
- Puglisi et al. (2012) discuss the synthesis and antioxidant activity of deferiprone-cyclodextrin conjugates, where deferiprone is related to 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, emphasizing the compound's potential in medicinal chemistry (Puglisi, Spencer, Oliveri, Vecchio, Kong, Clarke, & Milton, 2012).
Vibrational and Molecular Mechanics Studies
- Conti et al. (2006) studied the solvent effects on building blocks of bioactive compounds, including 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, providing a basis for understanding reaction mechanisms involving similar compounds (Conti, Galeazzi, Giorgini, & Tosi, 2006).
Optical and Magnetic Properties
- Alexandropoulos et al. (2011) reported on the employment of 2-(hydroxymethyl)pyridine in lanthanide chemistry, leading to clusters with magnetic and optical properties, showing the versatility of hydroxymethyl compounds in materials science (Alexandropoulos et al., 2011).
Biotechnological Production
- Vollenweider and Lacroix (2004) discussed the biotechnological production and applications of 3-Hydroxypropionaldehyde, which forms a dynamic system with hydroxymethyl compounds, highlighting its use in food preservation and chemical synthesis (Vollenweider & Lacroix, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(hydroxymethyl)-1,3-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(5-9)3-4-8(2)6(7)10/h9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQMNQHTPRJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)


![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)
![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)


![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
